

X-ray crystallography of Diethyl 2-(dimethylaminomethylidene)propanedioate derivatives

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Compound of Interest

Compound Name: *Diethyl dimethylaminomethylenemalonate*

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Comparative Crystallographic Analysis of Diethyl Malonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of diethyl 2-(R-methylidene)propanedioate. While specific crystallographic data for Diethyl 2-(dimethylaminomethylidene)propanedioate is not publicly available in crystallographic databases, this guide presents data from closely related structures to offer insights into the conformational flexibility, hydrogen bonding motifs, and crystal packing of this class of compounds. The presented data is essential for understanding structure-property relationships and for the rational design of novel molecules with applications in materials science and drug development.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of diethyl malonate derivatives. This allows for a direct comparison of their solid-state structures, highlighting the influence of different substituents on the crystal lattice.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
Diethyl 3,5-di- <i>t</i> -butyl-4-hydroxybenzyl phenyl malonate	C ₂₈ H ₃₈ O ₅	Monoclinic	P2 ₁ /c	9.8218(4)	13.5571(5)	19.7233(8)	102.3530(10)	
Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene] malonate	C ₁₇ H ₁₇ NO ₄ S	Triclinic	P-1	7.3739(4)	7.8148(4)	15.8149(7)	99.486(2)	
Diethyl 2-(3-oxoisobutylidene) malonate	C ₁₅ H ₁₄ O ₆	Monoclinic	P2 ₁ /c	Not Reported	Not Reported	Not Reported	Not Reported	
Diethyl 2-[[3-(2-methoxybenzyl	C ₂₀ H ₂₂ O ₅ S	Orthorhombic	Pbca	8.1680(2)	16.4046(4)	28.8651(7)	90	

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Note: Complete unit cell parameters for Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate were not available in the cited literature.

Experimental Protocols

The methodologies described below are representative of standard procedures for the synthesis and single-crystal X-ray diffraction analysis of small organic molecules like diethyl malonate derivatives.

Synthesis and Crystallization

Substituted diethyl malonate derivatives are typically synthesized through a condensation reaction between diethyl malonate and a suitable aldehyde or a related electrophile. The reaction is often catalyzed by a base, such as piperidine or sodium ethoxide, and may require heating.

For the growth of single crystals suitable for X-ray diffraction, a common method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents.^[1] Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, is another effective technique. The choice of solvent is critical and is determined empirically for each derivative.

X-ray Data Collection and Structure Refinement

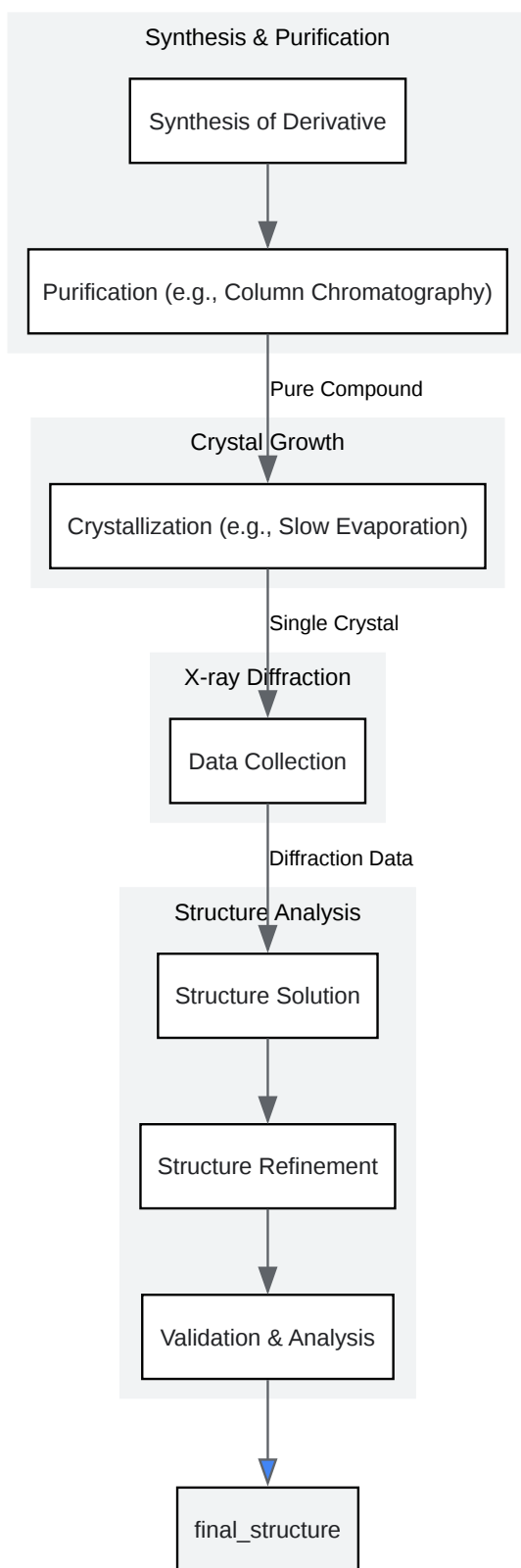
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer.^[2] The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.^[3]

The collected diffraction data is then processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 .^[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.^[4]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow from the synthesis of a diethyl malonate derivative to its structural elucidation by X-ray crystallography.

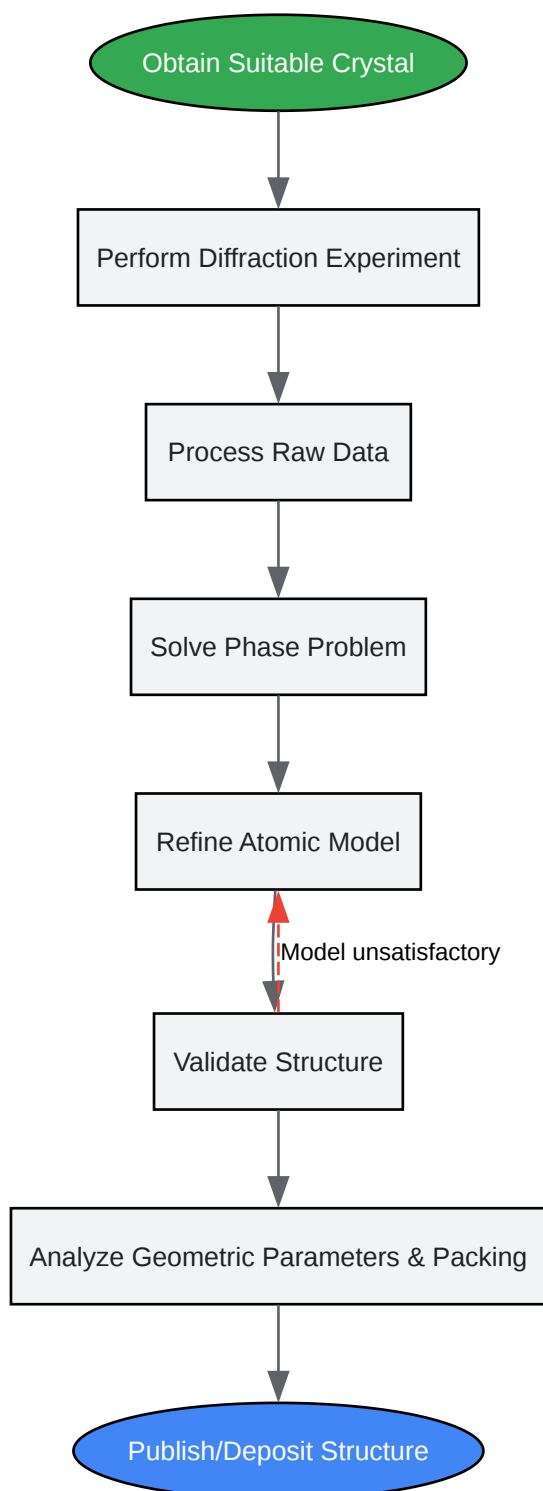


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Caption: From Synthesis to Structure.

Logical Relationship of Crystallographic Analysis

This diagram outlines the logical progression of tasks and decisions involved in determining and analyzing a crystal structure.



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Caption: Crystallographic Analysis Pathway.

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